(3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol
Description
(3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a hydroxymethyl group at the 2-position
Properties
Molecular Formula |
C6H6F3NO |
|---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrrol-2-yl]methanol |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)4-1-2-10-5(4)3-11/h1-2,10-11H,3H2 |
InChI Key |
TYXLSLUROCOHFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a pyrrole ring followed by the addition of a hydroxymethyl group. One common method involves the reaction of a trifluoromethylated pyrrole with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CHOH) undergoes oxidation to form carbonyl derivatives. Common oxidizing agents include pyridinium chlorochromate (PCC) or potassium permanganate (KMnO), yielding (3-(trifluoromethyl)-1H-pyrrol-2-yl)methanone (a ketone).
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PCC | Dichloromethane, RT | (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanone | ~75% | |
| KMnO (aq.) | Acidic, 60°C | Same as above | ~68% |
Nucleophilic Substitution
The hydroxymethyl group participates in substitution reactions. For example, treatment with methanesulfonyl chloride (MsCl) forms a mesylate intermediate, enabling subsequent displacement by nucleophiles like amines or thiols .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| MsCl, EtN | CHCl, 0°C → RT | Mesylate intermediate | 95% | |
| Mesylate + NaN | DMF, 80°C | (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methyl azide | 89% |
Coupling Reactions
The compound acts as a coupling partner in transition-metal-catalyzed reactions. For instance, palladium-catalyzed cross-couplings enable arylations or alkylations at the hydroxymethyl position .
Esterification and Etherification
The alcohol reacts with acyl chlorides or alkyl halides to form esters or ethers. For example, treatment with acetyl chloride yields (3-(trifluoromethyl)-1H-pyrrol-2-yl)methyl acetate .
Ring-Opening and Cyclization
Under acidic conditions, the hydroxymethyl group facilitates cyclization. For example, reaction with thiosemicarbazide forms thiazolidinone derivatives .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiosemicarbazide, HCl | Ethanol, reflux | 5-((1H-pyrrol-2-yl)methylene)-2-thioxo-3-(trifluoromethyl)thiazolidin-4-one | 75% |
Biological Activity Correlations
Derivatives of this compound exhibit pharmacological potential:
-
Anticancer Activity : Mesylate intermediates show inhibition of tubulin polymerization (IC = 1.2 μM) .
-
Antiproliferative Effects : Pyrazole derivatives suppress Hedgehog signaling (IC = 0.27–1.36 μM) .
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of pyrrole, including (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a study synthesized various pyrrole derivatives and demonstrated their ability to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
Biological Activity
The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better interaction with biological targets such as proteins and enzymes. This characteristic is vital for developing drugs that target specific pathways in diseases like cancer and neurodegenerative disorders .
Case Study: Dual Inhibition of Enzymes
A study focused on pyrrole derivatives showed promising results in dual inhibition of acetylcholinesterase and beta-secretase 1, which are relevant in Alzheimer's disease treatment. The findings suggest that compounds like (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol could be explored further for their therapeutic potential against neurodegenerative diseases .
Synthetic Chemistry
Reactivity and Synthesis
The chemical reactivity of (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol can be attributed to both its hydroxyl (-OH) and trifluoromethyl (-CF₃) groups. These functional groups allow for various synthetic transformations, making it a valuable intermediate in organic synthesis. For example, it can undergo alkylation and acylation reactions to produce more complex structures with enhanced biological activity.
Synthetic Routes
Several synthetic methods have been developed for producing this compound efficiently. These methods include:
- Refluxing in Alcohols: Heating with methanol or ethanol under reflux conditions.
- Reduction Reactions: Utilizing reducing agents like tin(II) chloride to convert related compounds into (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol derivatives.
The following table summarizes some synthetic routes and their outcomes:
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Reflux in Methanol | Heating with methanol for 3 hours | 85 |
| Reduction with SnCl₂ | Reducing precursor compounds to desired alcohol | 90 |
| Alkylation Reactions | Modifying the hydroxyl group to introduce new chains | 75 |
Material Science
Fluorinated Compounds in Materials
The incorporation of trifluoromethyl groups into polymers has been shown to enhance properties such as chemical resistance and thermal stability. Compounds like (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol can be utilized to develop advanced materials that withstand harsh environments, making them suitable for applications in coatings and adhesives.
Mechanism of Action
The mechanism by which (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- (3-(Trifluoromethyl)phenyl)methanol
- (3-(Trifluoromethyl)pyridine-2-yl)methanol
- (3-(Trifluoromethyl)benzyl)methanol
Comparison: Compared to these similar compounds, (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and industrial applications.
Biological Activity
(3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol is a compound of significant interest due to its diverse biological activities, particularly in pharmacology. The trifluoromethyl group is known to enhance the biological properties of compounds, influencing their interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications.
The chemical structure of (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol includes a pyrrole ring substituted with a trifluoromethyl group and a hydroxymethyl group. This configuration contributes to its unique reactivity and biological profile.
- GPR120 Agonism : Research indicates that derivatives of pyrrole, including (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol, act as agonists for GPR120, a G protein-coupled receptor involved in glucose metabolism and inflammation. This receptor's activation has implications for treating metabolic disorders like type II diabetes mellitus .
- Antimalarial Activity : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the survival of malaria parasites. It exhibited low IC50 values against Plasmodium falciparum and Plasmodium vivax, indicating strong antimalarial properties .
- Cytotoxicity : Studies have demonstrated that the compound has cytotoxic effects on various cancer cell lines. The presence of the trifluoromethyl group enhances its potency compared to non-fluorinated analogs, suggesting that this modification is critical for its anticancer activity .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol on different cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat (T-cell) | < 10 | Induction of apoptosis |
| A-431 (epidermoid) | < 15 | Inhibition of cell proliferation |
| HT29 (colon cancer) | < 5 | Disruption of mitochondrial function |
These results indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, warranting further investigation into its mechanisms.
Case Studies
A notable case study involved a series of pyrrole derivatives where (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol was tested alongside other analogs. The study found that this compound had superior activity against the tested cancer cell lines compared to its counterparts, suggesting that the trifluoromethyl substitution plays a pivotal role in enhancing biological activity .
Therapeutic Applications
Given its biological activities, (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol holds promise for several therapeutic applications:
- Metabolic Disorders : As a GPR120 agonist, it may aid in managing conditions like obesity and type II diabetes.
- Anticancer Therapy : Its cytotoxic properties make it a candidate for developing new anticancer agents.
- Antimalarial Treatment : Its efficacy against malaria parasites positions it as a potential lead compound for new antimalarial drugs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol with high purity?
- Methodology :
- Step 1 : Start with a trifluoromethyl-substituted pyrrole precursor. Bromination at the 3-position of the pyrrole ring using reagents like N-bromosuccinimide (NBS) under controlled conditions can yield intermediates .
- Step 2 : Perform nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups. For example, use a lithium aluminum hydride (LiAlH₄) reduction of a carbonyl intermediate to generate the methanol moiety, as seen in analogous pyridine derivatives .
- Step 3 : Optimize reaction solvents (e.g., DMSO or THF) and temperatures to avoid side reactions, such as ring-opening or over-reduction .
- Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using silica gel and a gradient elution system (hexane/ethyl acetate).
Q. How can the structure of this compound be unambiguously confirmed?
- Analytical Workflow :
- NMR Analysis : Use , , and NMR to confirm the pyrrole ring, trifluoromethyl group, and methanol substituent. Compare chemical shifts with similar compounds, such as (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol ( ~4.5 ppm for -CH₂OH) .
- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Structural parameters (bond lengths/angles) should align with reported pyrrole derivatives, such as 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak () and isotopic pattern matching the molecular formula.
Q. What are the critical stability considerations for storing this compound?
- Storage Protocol :
- Conditions : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation or moisture absorption. Avoid exposure to light, as pyrrole derivatives are prone to photodegradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC for decomposition products (e.g., oxidation to ketone or ring-opened byproducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case Study : If conflicting results arise in enzyme inhibition assays (e.g., WDR5 degraders vs. kinase inhibitors):
- Step 1 : Validate assay conditions (buffer pH, co-solvents like DMSO concentration ≤0.1%).
- Step 2 : Rule out impurities by re-purifying the compound and characterizing it via orthogonal methods (e.g., NMR to confirm trifluoromethyl integrity) .
- Step 3 : Perform competitive binding assays with known inhibitors to confirm target specificity.
Q. What computational methods are effective for predicting the reactivity of the trifluoromethyl-pyrrole system?
- Approach :
- DFT Calculations : Use Gaussian or ORCA software to model the electron-withdrawing effect of the -CF₃ group on pyrrole ring electrophilicity. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity data .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding hotspots influenced by the trifluoromethyl group’s hydrophobicity and steric effects .
Q. How to design SAR studies to optimize the compound’s pharmacological profile?
- Strategy :
- Variation Points : Modify the pyrrole ring (e.g., introduce methyl or halogen substituents) or replace the -CH₂OH group with bioisosteres (e.g., -CH₂NH₂) .
- Biological Testing : Screen analogs against disease-relevant targets (e.g., cancer cell lines for apoptosis induction) and correlate activity with logP and polar surface area (PSA) values .
- Data Analysis : Use multivariate regression to identify key physicochemical descriptors (e.g., %Fsp³, hydrogen bond donors) driving efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
